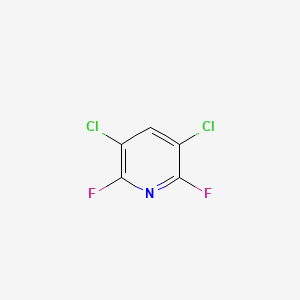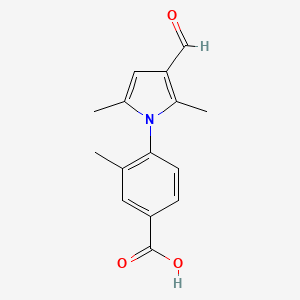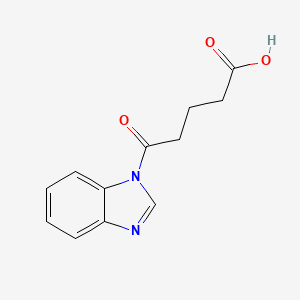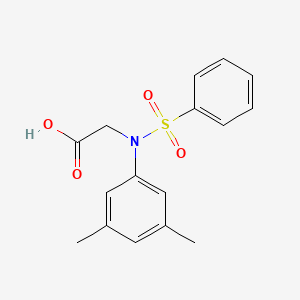
3,5-Dichloro-2,6-difluoropyridine
説明
3,5-Dichloro-2,6-difluoropyridine is a compound that is part of the broader class of halogenated pyridines, which are of significant interest due to their utility in various chemical syntheses and potential biological activities. The presence of both chlorine and fluorine atoms on the pyridine ring can influence the reactivity and electronic properties of the molecule, making it a valuable intermediate in the synthesis of more complex chemical structures.
Synthesis Analysis
The synthesis of 3,5-dichloro-2,6-difluoropyridine has been optimized using pentachloropyridine as a starting material. The process involves an anhydrous fluorination reaction, which yields an intermediate product, 3,5-dichloro-2,4,6-trifluoropyridine, with a high yield of over 80%. Subsequent steps lead to the final product with a total yield of 70.4%. The improved synthetic technology is characterized by simple operation, mild reaction conditions, and does not require high-temperature or high-pressure apparatus, making it economically favorable and scalable .
Molecular Structure Analysis
The molecular structure and stability of halogenated pyridines, including those similar to 3,5-dichloro-2,6-difluoropyridine, have been investigated using various computational methods such as density functional theory (DFT). These studies provide insights into the optimized geometrical parameters, vibrational frequencies, and molecular orbitals, which are in good agreement with experimental data. The presence of halogen atoms significantly influences the electronic distribution within the molecule, as evidenced by molecular electrostatic potential (MEP) mapping .
Chemical Reactions Analysis
Halogenated pyridines participate in a variety of chemical reactions, including carbon-carbon coupling, which is a cornerstone in organic synthesis. For instance, compounds similar to 3,5-dichloro-2,6-difluoropyridine have been used to synthesize novel pyridine derivatives through carbon-carbon coupling reactions. These reactions are facilitated by the presence of halogen substituents, which can act as leaving groups or as electron-withdrawing groups to stabilize reaction intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. Quantum mechanical calculations, such as those performed using DFT, can predict thermodynamic properties like heat capacity, entropy, enthalpy, and Gibbs free energy at different temperatures. Additionally, spectroscopic techniques like FT-IR, NMR, and UV-Vis have been employed to characterize these compounds, providing valuable information on their vibrational and electronic properties. The presence of halogens also affects the nuclear magnetic resonance (NMR) and nuclear quadrupole resonance (NQR) spectra, which can be used to deduce molecular geometry and electronic environments .
科学的研究の応用
Synthesis and Chemical Reactions
3,5-Dichloro-2,6-difluoropyridine serves as a crucial intermediate in various chemical synthesis processes. Li Sheng-song (2010) improved the synthetic technology of 3,5-dichloro-2,6-difluoropyridin-4-amine, demonstrating the application of 3,5-Dichloro-2,6-difluoropyridine in producing intermediates with high yields under mild conditions, highlighting its efficiency in chemical syntheses (Li Sheng-song, 2010). This process improvement points towards the role of 3,5-Dichloro-2,6-difluoropyridine in enhancing the efficiency and yield of chemical reactions.
Structural and Molecular Studies
The compound's structure has been the subject of numerous studies. K. Orrell and V. Šik (1975) analyzed its n.m.r. spectra, providing insights into the molecular geometry and indicating ring distortion near the fluorine substituents (Orrell & Šik, 1975). This information is crucial for understanding the chemical behavior and reactivity of 3,5-Dichloro-2,6-difluoropyridine.
Chemical Properties and Interactions
Further studies focus on its interactions with other compounds. For instance, C. Dewberry et al. (2017) investigated the intermolecular interactions of pyridine, including 3,5-Dichloro-2,6-difluoropyridine, with CO2. They found that fluorination at ortho positions causes significant changes in molecular interactions (Dewberry et al., 2017). These findings are essential for applications in areas such as materials science and molecular engineering.
Applications in Synthesis of Other Compounds
The compound is also utilized in the synthesis of other complex molecules. M. Schlosser et al. (2005) demonstrated its use in regioselective metalation and subsequent carboxylation, leading to the synthesis of various fluorinated pyridinecarboxylic acids (Schlosser et al., 2005). These synthesized compounds have potential applications in pharmaceutical research and industrial chemistry.
Safety And Hazards
特性
IUPAC Name |
3,5-dichloro-2,6-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F2N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTUSKIZXVPKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349137 | |
| Record name | 3,5-dichloro-2,6-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2,6-difluoropyridine | |
CAS RN |
698-51-1 | |
| Record name | 3,5-dichloro-2,6-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)


![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

